molecular formula C20H27N7O2 B3861078 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE

2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE

Cat. No.: B3861078
M. Wt: 397.5 g/mol
InChI Key: IBVPYYKSGWUZMA-KGENOOAVSA-N
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Description

2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound with a unique structure that includes a triazine ring substituted with pyrrolidine groups and a hydrazone linkage to a dimethoxyphenyl group

Preparation Methods

The synthesis of 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone.

    Cyclization to Form the Triazine Ring: The hydrazone is then reacted with cyanuric chloride under basic conditions to form the triazine ring.

    Substitution with Pyrrolidine Groups: Finally, the triazine intermediate is reacted with pyrrolidine to introduce the pyrrolidine groups at the 4 and 6 positions of the triazine ring.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage or other reducible groups.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: The triazine ring and pyrrolidine groups may impart interesting electronic or mechanical properties, making the compound useful in the development of new materials.

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving hydrazone or triazine chemistry.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The hydrazone linkage and triazine ring are likely involved in the binding interactions, while the pyrrolidine groups may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE include other triazine derivatives and hydrazone-containing compounds. Some examples are:

    2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine: Lacks the hydrazone linkage and dimethoxyphenyl group.

    2-[(2E)-2-[(2,4-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole: Contains a benzothiazole ring instead of a triazine ring.

The uniqueness of this compound lies in its combination of a triazine ring, hydrazone linkage, and pyrrolidine groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O2/c1-28-16-8-7-15(17(13-16)29-2)14-21-25-18-22-19(26-9-3-4-10-26)24-20(23-18)27-11-5-6-12-27/h7-8,13-14H,3-6,9-12H2,1-2H3,(H,22,23,24,25)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVPYYKSGWUZMA-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 3
Reactant of Route 3
2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 4
Reactant of Route 4
2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 5
Reactant of Route 5
2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 6
Reactant of Route 6
2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE

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